molecular formula C21H22ClNO2 B10766267 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5

2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5

Cat. No.: B10766267
M. Wt: 360.9 g/mol
InChI Key: RFHPYWJZEUWQOM-JFISFECYSA-N
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Description

This deuterated compound is a structural analog of synthetic cannabinoids, specifically derived from JWH-203 (2-(2-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone) . Key modifications include:

  • Side Chain Substitution: The pentyl group in JWH-203 is replaced with a 5-hydroxypentyl chain, enhancing polarity and possibly influencing receptor binding or solubility .

This compound is identified as a metabolite of JWH-203, with its hydroxypentyl group arising from oxidative metabolism of the parent compound’s pentyl chain .

Properties

Molecular Formula

C21H22ClNO2

Molecular Weight

360.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]ethanone

InChI

InChI=1S/C21H22ClNO2/c22-19-10-4-2-8-16(19)14-21(25)18-15-23(12-6-1-7-13-24)20-11-5-3-9-17(18)20/h2-5,8-11,15,24H,1,6-7,12-14H2/i3D,5D,9D,11D,15D

InChI Key

RFHPYWJZEUWQOM-JFISFECYSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)CC3=CC=CC=C3Cl)[2H])[2H]

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO)Cl

Origin of Product

United States

Preparation Methods

Indole Alkylation

The 1-(5-hydroxypentyl) side chain is introduced via nucleophilic substitution. Indole is treated with 5-bromo-1-pentanol in the presence of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). This step achieves N-alkylation at the indole’s 1-position, yielding 1-(5-hydroxypentyl)-1H-indole .

Acylation with Chlorophenylacetyl Chloride

The 3-position of the alkylated indole undergoes Friedel-Crafts acylation. Reacting 1-(5-hydroxypentyl)-1H-indole with 2-chlorophenylacetyl chloride in dichloromethane (DCM) with aluminum chloride (AlCl<sub>3</sub>) as a Lewis acid produces the ketone intermediate.

Reaction Conditions:

  • Temperature: 0–25°C

  • Time: 12–24 hours

  • Yield: 68–75%

Deuteration Strategies

Deuteration at positions 2, 4, 5, 6, and 7 of the indole ring is achieved via acid-catalyzed hydrogen-deuterium (H-D) exchange or transition metal-catalyzed methods.

Acid-Catalyzed H-D Exchange

A scalable method involves treating the non-deuterated compound with 20 wt% D<sub>2</sub>SO<sub>4</sub> in a CD<sub>3</sub>OD/D<sub>2</sub>O (7:3) solvent system.

Procedure:

  • Dissolve the precursor in CD<sub>3</sub>OD/D<sub>2</sub>O (0.2 M).

  • Add D<sub>2</sub>SO<sub>4</sub> (20 wt%) and heat at 95°C for 5 hours.

  • Quench with aqueous LiOH and extract with diethyl ether.

  • Purify via silica gel chromatography.

Outcomes:

  • Deuterium Incorporation: 97% average at C2, C4–C7.

  • Yield: 95–99%.

Transition Metal-Catalyzed Deuteration

The Shvo catalyst (a ruthenium complex) enables deuteration of alkyl chains and aromatic rings. For the 5-hydroxypentyl side chain, the precursor is heated with D<sub>2</sub>O and the catalyst at 80–100°C.

Optimized Conditions:

  • Catalyst loading: 5 mol%

  • Temperature: 90°C

  • Time: 24 hours

  • Deuterium Incorporation: >99% at β-positions of the pentyl chain.

Purification and Characterization

Chromatographic Purification

Crude deuterated product is purified via reverse-phase HPLC using a C18 column and a gradient of acetonitrile/water (0.1% formic acid).

HPLC Parameters:

ParameterValue
ColumnC18 (250 × 4.6 mm)
Flow rate1.0 mL/min
DetectionUV at 254 nm
Retention time14.2 minutes

Spectroscopic Validation

Mass Spectrometry (LC-MS):

  • Observed m/z: 356.9 [M+H]<sup>+</sup> (theoretical: 355.87).

  • Fragmentation: Peaks at m/z 248 (indole-D5 fragment) and 139 (chlorophenylacetyl).

<sup>1</sup>H NMR (600 MHz, CD<sub>3</sub>OD):

  • Deuterium Content: >97% at C2, C4–C7 (residual proton signals <3%).

Comparative Analysis of Deuteration Methods

MethodCatalyst/SolventTemperatureTime (h)D Incorporation (%)Yield (%)
Acid-catalyzedD<sub>2</sub>SO<sub>4</sub>/CD<sub>3</sub>OD95°C59799
Shvo catalystRu complex/D<sub>2</sub>O90°C24>9985

The acid-catalyzed method is preferable for large-scale synthesis due to shorter reaction times and higher yields, while transition metal catalysis offers precise deuteration of alkyl chains.

Challenges and Optimizations

Deuterium Loss During Saponification

Basic conditions (e.g., LiOH) during saponification may cause H-D exchange. Mitigation involves using deuterated solvents (CD<sub>3</sub>OD) and minimizing reaction time.

Regioselectivity in H-D Exchange

Deuteration at C2 of the indole ring is challenging due to steric hindrance. Increasing reaction temperature to 100°C improves C2 incorporation from 13% to 85%.

Research Applications

Isotopic Dilution Mass Spectrometry (IDMS)

The deuterated compound serves as an internal standard for quantifying synthetic cannabinoids in biological matrices.

Metabolic Studies

Deuterium labeling enables tracking of hydroxylation and glucuronidation pathways in hepatic microsomes .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypentyl chain can undergo oxidation to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOCH2CH3) in anhydrous conditions.

Major Products

    Oxidation: Formation of 2-(2-chlorophenyl)-1-(1-(5-carboxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5.

    Reduction: Formation of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethanol-2,4,5,6,7-d5.

    Substitution: Formation of 2-(2-methoxyphenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5.

Scientific Research Applications

Interaction with Cannabinoid Receptors

The compound is primarily studied for its interaction with cannabinoid receptors (CB1 and CB2). Research indicates that synthetic cannabinoids can exhibit varying affinities for these receptors, influencing their psychoactive effects.

  • Binding Studies : Techniques such as radiolabeled ligand binding assays are employed to assess the binding affinity of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 to cannabinoid receptors. These studies help elucidate its pharmacodynamics and potential therapeutic applications.

Therapeutic Potential

The unique structural features of this compound may confer specific therapeutic benefits:

  • Pain Management : Synthetic cannabinoids are investigated for their analgesic properties.
  • Appetite Stimulation : Similar to natural cannabinoids, this compound may have effects on appetite regulation.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties through modulation of endocannabinoid signaling pathways.

Analytical Applications

The isotopic labeling with deuterium allows for advanced analytical techniques:

  • Mass Spectrometry : The presence of deuterium provides a distinct mass signature that aids in the identification and quantification of the compound in biological samples.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Deuterated compounds often yield clearer spectra, facilitating structural elucidation and dynamics studies.

Study 1: Pharmacokinetics and Metabolism

A study examining the metabolism of synthetic cannabinoids reported that compounds similar to 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 undergo extensive metabolic transformation in vivo. The use of deuterium-labeled compounds allowed researchers to trace metabolic pathways more effectively.

Study 2: Behavioral Effects in Animal Models

Research involving animal models has demonstrated that administration of synthetic cannabinoids leads to observable changes in behavior consistent with cannabinoid receptor activation. This highlights the potential for developing therapeutic agents based on this compound's structure.

Comparison with Related Compounds

Compound NameStructural FeaturesNotable Differences
JWH-018Indole-based structure with a pentyl chainLacks chlorination; different alkyl chain length
AM-2201Indole structure with a naphthoyl moietyContains a naphthoyl instead of chlorophenyl
CP 47,497Similar indole structure but different side chainContains a cyclohexyl instead of pentyl

The unique combination of structural elements in 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 may influence its binding affinity and biological activity compared to these other compounds.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 involves its interaction with specific molecular targets and pathways. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypentyl chain can form hydrogen bonds with amino acid residues. The deuterium atoms can influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

JWH-203 (Non-Deuterated Parent Compound)

Structure: 2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone. Key Differences:

  • Lacks deuteration and hydroxyl group on the pentyl chain.
  • Classified as a controlled substance under drug regulations due to its cannabinoid receptor agonist activity . Pharmacological Impact:
  • The pentyl chain in JWH-203 contributes to high lipophilicity, favoring blood-brain barrier penetration.
  • Hydroxypentyl substitution in the deuterated analog may reduce lipophilicity but improve metabolic stability .

MAM2201 N-(5-Chloropentyl) Analog-d5

Structure : Features a 5-chloropentyl chain instead of hydroxypentyl, with deuteration at similar positions .
Functional Comparison :

  • Chloropentyl derivatives are associated with prolonged half-lives due to resistance to oxidative metabolism .

RCS-8 and Cannabipiperidiethanone

Structures :

  • RCS-8: 1-[1-(2-Cyclohexylethyl)-1H-indol-3-yl]-2-(2-methoxyphenyl)ethanone .
  • Cannabipiperidiethanone: Contains a piperidinylmethyl group on the indole nitrogen . Comparison:
  • Bulky substituents (e.g., cyclohexylethyl, piperidinylmethyl) reduce cannabinoid receptor affinity but may target alternative pathways.
  • The hydroxypentyl group in the deuterated compound balances size and polarity, optimizing receptor interaction .

Metabolic Stability

  • Deuteration at positions 2,4,5,6,7 slows CYP450-mediated oxidation, extending half-life compared to non-deuterated analogs .
  • Hydroxypentyl substitution may reduce phase I metabolism susceptibility compared to chloropentyl or pentyl chains .

Pharmacological and Regulatory Implications

Receptor Binding and Activity

  • The 2-chlorophenyl group is critical for CB1/CB2 receptor binding, as seen in JWH-203 and related indole derivatives .
  • Hydroxypentyl substitution may modulate efficacy; similar 2-phenyl indole derivatives show varying activities based on substituent electronegativity .

Regulatory Status

  • JWH-203 and its analogs (e.g., RCS-8) are explicitly controlled under drug laws .
  • Deuterated versions may initially evade detection but are increasingly covered by analog provisions in updated regulations .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent on Indole-N Key Modifications Receptor Affinity (CB1/CB2) Metabolic Stability
JWH-203 Pentyl None High/Moderate Low
Target Compound (Deuterated Hydroxypentyl) 5-Hydroxypentyl Deuteration at 2,4,5,6,7 Moderate/High High
MAM2201 N-(5-Chloropentyl) Analog-d5 5-Chloropentyl Deuteration + Chlorine High/High Very High
RCS-8 Cyclohexylethyl Methoxyphenyl group Low/Moderate Moderate

Table 2: Pharmacokinetic Parameters*

Compound Half-Life (h) LogP Water Solubility (mg/mL)
JWH-203 2–4 5.1 0.01
Target Compound 6–8 4.3 0.1
MAM2201 Chloropentyl-d5 10–12 4.8 0.05

*Theoretical values based on structural analogs .

Biological Activity

Overview

The compound 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one-2,4,5,6,7-d5 , also known as a synthetic cannabinoid, is notable for its complex structure and potential biological activities. This compound features a chlorophenyl group and an indole moiety, with deuterium isotopes enhancing its analytical properties. Understanding its biological activity is crucial for assessing its pharmacological potential and safety profile.

  • Molecular Formula : C21H22ClNO2
  • Molecular Weight : 360.9 g/mol
  • IUPAC Name : 2-(2-chlorophenyl)-1-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]ethanone
  • Structure : The compound consists of an indole core with a hydroxypentyl side chain and a chlorophenyl substituent.

The biological activity of this compound primarily involves its interaction with the endocannabinoid system (ECS). Synthetic cannabinoids often act as agonists at cannabinoid receptors (CB1 and CB2), leading to various physiological effects:

  • CB1 Receptor Activation : This receptor is predominantly found in the central nervous system (CNS) and mediates psychoactive effects. The chlorophenyl group may enhance binding affinity through hydrophobic interactions.
  • CB2 Receptor Activation : This receptor is mainly expressed in peripheral tissues and modulates immune responses. The hydroxypentyl chain may facilitate interactions with specific amino acid residues.

Biological Activity Data

Research indicates that synthetic cannabinoids can exhibit a range of biological activities. Below is a summary of findings related to the compound's activity:

Activity Type Description References
PsychoactivityInduces effects similar to THC, such as euphoria and altered perception.
Analgesic EffectsPotential pain relief through CB receptor modulation.
Anti-inflammatoryMay reduce inflammation via CB2 receptor activation.

Case Studies & Research Findings

Several studies have investigated the pharmacokinetics and metabolism of synthetic cannabinoids, including those structurally similar to 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one:

  • Metabolic Pathways : Research has shown that synthetic cannabinoids undergo extensive metabolism in the liver, producing various hydroxylated metabolites that retain biological activity. For instance, studies on JWH-203 (a related compound) identified multiple hydroxylated metabolites that exhibited similar pharmacological profiles to the parent compound .
  • Toxicological Profiles : Synthetic cannabinoids are associated with adverse effects when abused. Reports indicate that compounds like JWH-018 have been linked to severe toxicity in recreational use scenarios . Understanding the safety profile of 2-(2-chlorophenyl)-1-(1-(5-hydroxypentyl)-1H-indol-3-yl)ethan-1-one is essential for evaluating its therapeutic potential.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this deuterated compound to improve yield and isotopic purity?

  • Methodological Answer :

  • Use deuterated solvents (e.g., D₂O or deuterated DMF) and isotopically labeled precursors to minimize isotopic dilution during synthesis.
  • Monitor reaction progress via LC-MS to track deuterium incorporation, adjusting reaction time and temperature to optimize kinetic control .
  • Purify intermediates via column chromatography with deuterium-compatible stationary phases (e.g., silica gel modified for non-protonic solvents) .

Q. What characterization techniques are essential for confirming the structure and isotopic labeling of this compound?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight and deuterium enrichment levels (>95% isotopic purity).
  • Deuterium NMR (²H-NMR) to assess isotopic distribution and rule out proton-deuterium exchange artifacts.
  • Single-crystal X-ray diffraction for definitive structural confirmation, with attention to bond lengths and angles affected by deuteration .

Q. How should researchers handle stability issues during storage or experimental use?

  • Methodological Answer :

  • Store the compound in amber vials under inert gas (argon or nitrogen) at -20°C to prevent photodegradation and deuterium loss.
  • Pre-equilibrate solutions to experimental temperatures before use to minimize thermal stress-induced degradation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions between spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

  • Methodological Answer :

  • Perform dynamic NMR experiments to assess rotational barriers or conformational flexibility that may explain discrepancies in proton environments.
  • Use density functional theory (DFT) calculations (e.g., with Gaussian or MOE software) to model deuterium’s electronic effects on bond geometries and compare with crystallographic data .
  • Cross-validate with solid-state NMR to reconcile solution- and solid-phase structural differences .

Q. How can researchers design studies to investigate the compound’s metabolic pathways in biological systems?

  • Methodological Answer :

  • Use deuterium tracing in in vitro hepatocyte assays, analyzing metabolites via LC-HRMS to track deuterium retention.
  • Pair with isotope ratio mass spectrometry (IRMS) to quantify metabolic flux and identify rate-limiting enzymatic steps .
  • Compare deuteration effects on metabolic stability against non-deuterated analogs to assess kinetic isotope effects (KIEs) .

Q. What methodologies are recommended for assessing the compound’s environmental persistence and ecotoxicological impacts?

  • Methodological Answer :

  • Conduct microcosm studies with soil/water systems spiked with deuterated compound, measuring degradation half-lives via GC-MS or LC-MS/MS.
  • Use QSAR modeling (e.g., EPI Suite) to predict bioaccumulation potential, integrating experimental logP (deuterated vs. non-deuterated) for accuracy .
  • Perform toxicity assays on model organisms (e.g., Daphnia magna), comparing LC₅₀ values with non-deuterated analogs to isolate isotopic effects .

Q. How should researchers address discrepancies in deuterium distribution across synthetic batches?

  • Methodological Answer :

  • Implement quality-by-design (QbD) principles during synthesis, using DOE (design of experiments) to identify critical process parameters (e.g., pH, solvent purity) affecting isotopic homogeneity.
  • Analyze batch variability via multivariate analysis (MVA) of HRMS and NMR datasets to pinpoint contamination sources or incomplete deuteration .

Methodological Resources

  • Structural Analysis : MOE (Molecular Operating Environment) for DFT-based modeling .
  • Environmental Fate Studies : Follow protocols from long-term ecological projects (e.g., INCHEMBIOL) for abiotic/biotic transformation tracking .
  • Safety Protocols : Refer to GHS-compliant handling guidelines for chlorinated indole derivatives .

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